molecular formula C8H5Br2N B11848129 4,5-Dibromo-1H-indole

4,5-Dibromo-1H-indole

Cat. No.: B11848129
M. Wt: 274.94 g/mol
InChI Key: CEBPNWDXIRMFFS-UHFFFAOYSA-N
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Description

4,5-Dibromo-1H-indole is a brominated indole derivative that serves as a versatile and privileged scaffold in medicinal chemistry and materials science research. The indole nucleus is a ubiquitous structural component in numerous natural products and bioactive molecules, known for its significant biological activities . The specific bromination pattern on the 4 and 5 positions of the indole ring makes this compound a valuable intermediate for further synthetic elaboration, particularly in metal-catalyzed cross-coupling reactions, facilitating the exploration of structure-activity relationships (SAR) . In research settings, this compound is primarily utilized as a key precursor for developing novel compounds with potential pharmacological properties. Indole-based structures have demonstrated promising antibacterial and antifungal activities against a spectrum of pathogens, including drug-resistant strains, through mechanisms that may involve disruption of bacterial cell membranes and inhibition of biofilm formation . Furthermore, the indole scaffold is a cornerstone in anticancer agent discovery , with many derivatives designed to inhibit critical targets such as the epidermal growth factor receptor (EGFR) . Beyond biomedical applications, research indicates that certain dihydropyridine derivatives synthesized from bromo-indole carbaldehydes exhibit notable anti-corrosion properties on mild steel, suggesting potential applications in materials science . This product is provided for research purposes as a building block for synthesizing more complex alkaloids, heterocyclic compounds, and functional materials. It is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5Br2N

Molecular Weight

274.94 g/mol

IUPAC Name

4,5-dibromo-1H-indole

InChI

InChI=1S/C8H5Br2N/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H

InChI Key

CEBPNWDXIRMFFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)Br)Br

Origin of Product

United States

Synthetic Methodologies for 4,5 Dibromo 1h Indole and Its Precursors

Direct Bromination Strategies for Indole (B1671886) Ring Systems

Direct electrophilic bromination of the indole nucleus is a fundamental transformation. However, achieving the 4,5-dibromo substitution pattern via this route is notoriously difficult due to the inherent electronic properties of the indole ring system.

Influence of Brominating Agents and Controlled Reaction Conditions

The choice of brominating agent and the reaction conditions are critical for controlling the selectivity and preventing over-bromination or undesired side reactions. mdpi.com Milder reagents and carefully controlled temperatures are often necessary when dealing with the sensitive indole nucleus.

Commonly used brominating agents include:

Molecular Bromine (Br₂): This is a strong and highly reactive brominating agent. Its use often requires a non-polar solvent and low temperatures to manage its reactivity. In solvents like acetic acid, it can lead to the formation of various polybrominated products.

N-Bromosuccinimide (NBS): NBS is a solid and is considered a milder and more selective source of electrophilic bromine than Br₂. mdpi.comsmolecule.com It is frequently used for the bromination of activated aromatic rings and is often the reagent of choice for introducing bromine onto the indole benzene (B151609) ring, particularly when the pyrrole (B145914) ring is deactivated by an EWG. researchgate.net

The reaction solvent can also significantly influence the outcome. Acetonitrile, for example, has been shown to promote highly para-selective bromination with respect to the most activating substituent on an aromatic ring. mdpi.com

Table 1: Influence of Brominating Agents on Indole Derivatives

Brominating AgentSubstrate ExampleConditionsObserved OutcomeReference
N-Bromosuccinimide (NBS)4-Substituted 1H-IndazoleAcetonitrileRegioselective bromination at the C7 position. rsc.org
N-Bromosuccinimide (NBS)Methyl Indolyl-3-acetate with N1, C8 protecting groupsCCl₄Regioselective bromination at the C6 position. researchgate.net
Bromine (Br₂)Ethyl indole-3-carboxylateAcetic AcidFormation of 5,6-dibromo-indole derivative. nih.gov
N-Bromosuccinimide (NBS) and Silica GelCarbazoles, β-carbolines-A reported method for bromination of various indole-related structures. mdpi.com

Annulation and Cyclization Approaches to the Dibromoindole Core

Given the limitations of direct bromination, building the indole ring from a precursor that already contains the desired 4,5-dibromo substitution pattern is a more robust and widely employed strategy. core.ac.uk These annulation and cyclization methods offer superior control over the final product's regiochemistry. The general approach involves starting with a 3,4-dibromoaniline (B1580990) derivative and constructing the five-membered pyrrole ring onto it.

Metal-Catalyzed Cyclization Reactions for Indole Formation

Modern synthetic organic chemistry offers a powerful toolkit of metal-catalyzed reactions for the formation of heterocyclic rings like indole. Palladium and copper catalysts are at the forefront of these methodologies, enabling the construction of C-C and C-N bonds under relatively mild conditions.

Palladium catalysis is exceptionally versatile for indole synthesis. Several named reactions and tandem processes can be adapted to produce 4,5-dibromo-1H-indole from a suitable 3,4-dibromoaniline precursor. Key strategies include:

Sonogashira/Cyclization: A powerful sequence involves the Sonogashira coupling of a terminal alkyne with a 2-halo-3,4-dibromoaniline derivative. The resulting 2-alkynyl-3,4-dibromoaniline can then undergo an intramolecular cyclization (annulation) to form the indole ring system. mdpi.com

Reductive N-Heteroannulation: This method can construct the indole ring from substituted 2-nitrostyrenes. A hypothetical route to this compound would involve the synthesis of 1,2-dibromo-3-nitro-4-(2-nitrovinyl)benzene and its subsequent palladium-catalyzed reductive cyclization. acs.org

Buchwald-Hartwig Amination: Intramolecular C-N bond formation via Buchwald-Hartwig amination is a key step in many indole syntheses. A strategy could involve coupling a suitable vinyl or acyl group to a 3,4-dibromoaniline precursor, followed by a palladium-catalyzed intramolecular cyclization to close the pyrrole ring. researchgate.net

[4+1] Annulation: Palladium-catalyzed [4+1] annulation reactions, for example between (2-aminophenyl)methanols and sulfoxonium ylides, provide a route to indolines, which can be subsequently oxidized to indoles. rsc.org Adapting this to a 3,4-dibromo substituted aniline (B41778) derivative would provide a pathway to the target scaffold.

Table 2: Examples of Palladium-Catalyzed Reactions for Indole Synthesis

Reaction TypeCatalyst/LigandReactants ExampleKey TransformationReference
Sonogashira Coupling / CyclizationPd(0) / Cy-DHTP2,3-dichloroaniline and terminal alkynesForms 4-chloroindoles selectively. mdpi.com
Reductive AnnulationPd(OAc)₂ / PPh₃Substituted 2-nitrostyrenesForms indoles in the presence of CO. acs.org
Double Buchwald-Hartwig ReactionPd₂(dba)₃ / BINAP3-bromo-2-(2-bromophenyl)benzofuran and anilinesForms benzo researchgate.netfuro[3,2-b]indoles. researchgate.net
[4+1] AnnulationPd(TFA)₂ / Acid co-catalyst(2-aminophenyl)methanols and sulfoxonium ylidesSynthesizes indolines, which are indole precursors. rsc.org

Copper-catalyzed reactions have emerged as a cost-effective and powerful alternative to palladium-based systems for C-N and C-C bond formation. beilstein-journals.org These methods are also applicable to the synthesis of the indole core from appropriately substituted anilines.

Oxidative Cyclization: Copper catalysts, often in the presence of an oxidant like O₂, can mediate the intramolecular oxidative amination of alkenes. This has been successfully applied to the synthesis of N-aryl and N-sulfonyl indoles from the corresponding 2-vinylanilines. nih.gov A 3,4-dibromo-2-vinylaniline precursor could thus be cyclized to form 4,5-dibromoindole.

Tandem Reactions: One-pot procedures involving an initial copper-catalyzed Chan-Lam coupling of an aniline with a boronic acid, followed by an oxidative cyclization, can efficiently generate N-aryl indoles. nih.gov

Annulation with Elemental Sulfur: Unique copper-catalyzed reactions can construct complex heterocyclic systems. For example, benzo researchgate.netthiazolo[3,2-a]indoles have been synthesized from 1-(2-iodophenyl)-1H-indoles and elemental sulfur, demonstrating copper's ability to facilitate multiple C-S bond formations in one pot. rsc.org While not a direct synthesis of the parent indole, this showcases the broad utility of copper catalysis in building complex annulated systems.

Table 3: Examples of Copper-Catalyzed Reactions for Indole Synthesis

Reaction TypeCatalyst/Co-catalystReactants ExampleKey TransformationReference
Oxidative AminationCu(2-ethylhexanoate)₂ / TEMPON-aryl-2-vinylanilinesForms N-aryl indoles using O₂ as the terminal oxidant. nih.gov
Chan-Lam Coupling / Oxidative AminationCu(OAc)₂ then TEMPO2-isopropenylaniline and aryl boronic acidsOne-pot synthesis of N-aryl indoles from anilines. nih.gov
Thia-annulationCuI / 1,10-phenanthroline1-(2-iodophenyl)-1H-indoles and SulfurFormation of benzo researchgate.netthiazolo[3,2-a]indoles. rsc.org
N-Acyl Nitrene FormationCu(OAc)₂Dioxazolones and N-iminoquinolinium ylidesSynthesis of 1,2,4-triazole (B32235) derivatives, showcasing Cu-catalyzed nitrene chemistry. beilstein-journals.org

Metal-Free and Electrocatalytic Cyclization Pathways

In recent years, there has been a significant shift towards the development of more sustainable and environmentally benign synthetic methods. Metal-free and electrocatalytic approaches for indole synthesis align with these principles by avoiding the use of potentially toxic and expensive transition-metal catalysts. organic-chemistry.org

Metal-free methods for indole synthesis often rely on the use of oxidants like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to facilitate the cyclization of appropriate precursors, such as N-Ts-2-alkenylanilines. organic-chemistry.org This approach offers an operationally simple and robust protocol with a broad substrate scope. organic-chemistry.org The proposed mechanism for this type of reaction involves the formation of a radical cation through single-electron transfer (SET), followed by a migratory process via a phenonium ion intermediate. organic-chemistry.org

Electrocatalysis presents another promising avenue for the construction of the indole nucleus without the need for external chemical oxidants. organic-chemistry.org This technique utilizes an electric current to drive the desired chemical transformation. For instance, the dehydrogenative cyclization of 2-vinylanilides to form 3-substituted and 2,3-disubstituted indoles can be achieved efficiently through an electrocatalytic process employing an organic redox catalyst. organic-chemistry.org Furthermore, electrochemical methods have been developed for the intramolecular tandem cyclization of N-allyl enamine esters, using a catalytic amount of iodide to access fused azabicycles. researchgate.net The umpolung (polarity inversion) of bromide ions through electrochemical means has also been demonstrated for the C-H bromination of indoles, a reaction that traditionally requires harsh reagents. mdpi.com

Table 1: Comparison of Metal-Free and Electrocatalytic Indole Synthesis
FeatureMetal-Free (e.g., DDQ)Electrocatalytic
Reagents Chemical oxidants (e.g., DDQ)Electric current, often with a mediator
Advantages Operational simplicity, broad substrate scope. organic-chemistry.orgAvoids bulk chemical oxidants, high efficiency. organic-chemistry.org
Disadvantages Stoichiometric use of oxidant.Requires specialized electrochemical setup.
Example Reaction Cyclization of N-Ts-2-alkenylanilines. organic-chemistry.orgDehydrogenative cyclization of 2-vinylanilides. organic-chemistry.org

Precursor Functionalization and Subsequent Ring Closure for this compound Synthesis

A common and effective strategy for synthesizing specifically substituted indoles like this compound involves the use of precursors that already contain the desired functional groups or halogen atoms. This pre-functionalization approach allows for greater control over the final substitution pattern of the indole ring.

Strategies Involving Pre-functionalized Dihalogenated Aromatic Precursors

The synthesis of this compound can be achieved by starting with appropriately dihalogenated aromatic compounds. For example, a synthetic route could begin with a di- or trimethoxyaniline or benzaldehyde (B42025) derivative which is then subjected to bromination. chim.it The Fischer, Bischler, and Hemetsberger indole syntheses are commonly employed methods for constructing the indole ring from such pre-functionalized precursors. chim.it

One documented approach involves the synthesis of 4,8-dibromobenzo[1,2-d:4,5-d']bis( ajrconline.orgsciencepublishinggroup.commdpi.comthiadiazole) through the bromination of the parent heterocycle. researchgate.net While this is a different heterocyclic system, the principle of direct bromination of a pre-formed ring is a relevant strategy. In the context of indoles, the reaction of molecular bromine with indole can lead to the formation of 2,3-dibromoindole. core.ac.uk To achieve different substitution patterns, careful control of reaction conditions and the use of specific brominating agents are necessary. For instance, the synthesis of 4,7-dibromo-1H-indole-2,3-dione has been accomplished through the reaction of acetamide (B32628) with N-(2,5-dibromophenyl)-2-(hydroxyimino)acetamide under acidic conditions.

Integration of Carbonylative Approaches in Indole Ring Construction

Carbonylative cyclization reactions represent a powerful tool for the synthesis of indole derivatives, allowing for the introduction of a carbonyl group into the heterocyclic framework. researchgate.net These methods often utilize carbon monoxide (CO) as a C1 building block and are typically catalyzed by transition metals like palladium. researchgate.netnih.gov

One strategy involves the palladium-catalyzed carbonylation of halide compounds. nih.gov For instance, 2-aroylindoles and 2-heteroaroylindoles can be synthesized in a one-pot domino reaction from 2-gem-dibromovinylaniline. This process involves an initial C,N-coupling, followed by carbon monoxide insertion and a Suzuki-Miyaura coupling reaction. nih.govbeilstein-journals.org Another approach is the metal-catalyzed reductive cyclization of organic nitro compounds, such as 2-nitrostyrene derivatives, using carbon monoxide as a reductant to form the indole ring. nih.govbeilstein-journals.org

More recent developments include gas-free carbonylation methods. For example, 1-(1H-indol-1-yl)-2-arylethan-1-one derivatives can be synthesized from 2-alkynylanilines using benzene-1,3,5-triyl triformate (TFBen) as a CO source in a palladium-catalyzed reaction. nih.gov

Table 2: Carbonylative Approaches to Indole Synthesis
MethodPrecursorCatalyst/ReagentsProduct Type
Domino C,N-coupling/Carbonylation/Suzuki Coupling2-gem-dibromovinylanilinePd(PPh₃)₄, K₂CO₃, Arylboronic ester, CO2-Aroylindoles
Reductive Cyclization2-Nitrostyrene derivativesFe(CO)₅, Ru₃(CO)₁₂, or Rh₆(CO)₁₆, COIndoles
Gas-Free Carbonylation2-AlkynylanilinesPd(OAc)₂, DPEPhos, DIPEA, TFBen1-(1H-indol-1-yl)-2-arylethan-1-ones

Green Chemistry Methodologies in the Synthesis of Dibromoindoles

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net These methodologies are highly relevant to the synthesis of dibromoindoles.

Solvent-Free and Microwave-Assisted Syntheses

Solvent-free and microwave-assisted reactions are key techniques in green organic synthesis. ajrconline.orgopenmedicinalchemistryjournal.com Eliminating solvents, or using environmentally benign alternatives like water, reduces chemical waste and potential environmental pollution. openmedicinalchemistryjournal.com Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times (from hours to minutes), increased reaction rates, higher yields, and improved product purity. ajrconline.orgsciencepublishinggroup.comresearchgate.net The heating in microwave synthesis is uniform and rapid, occurring through mechanisms of dipolar polarization and conduction. sciencepublishinggroup.comyoutube.com

Microwave irradiation has been successfully applied to various indole syntheses. researchgate.net For example, the synthesis of certain indole derivatives can be achieved in seconds under microwave conditions, whereas conventional refluxing may take hours. researchgate.net Solvent-free conditions can be combined with microwave heating for even greater efficiency and environmental benefit. researchgate.net

Application of Ionic Liquids and Heterogeneous Catalysis

Ionic liquids (ILs) are salts with low melting points that are considered "green" solvents due to their negligible vapor pressure, thermal stability, and recyclability. researchgate.netmdpi.com They can be designed as "task-specific ionic liquids" to suit particular reaction conditions and can act as solvents, catalysts, or both. researchgate.net Basic ionic liquids, for example, can replace traditional organic or inorganic bases in a variety of reactions. rsc.org

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers the significant advantage of easy catalyst separation and recycling, making processes more cost-effective and sustainable. mdpi.com The combination of ionic liquids and heterogeneous catalysis is a particularly powerful approach. Supported Ionic Liquid Phase (SILP) catalysts, where a thin layer of an ionic liquid containing a dissolved catalyst is immobilized on a solid support, combine the benefits of homogeneous (high activity and selectivity) and heterogeneous (easy separation) catalysis. mdpi.commdpi.comnih.gov This technique enhances catalyst stability and prevents leaching, allowing for high efficiency over multiple reaction cycles. mdpi.com Such systems have been employed in various reactions, including those relevant to the synthesis of heterocyclic compounds. mdpi.com

Table 3: Green Chemistry Approaches in Indole Synthesis
MethodologyKey FeaturesAdvantages
Solvent-Free Synthesis Reactions are conducted without a solvent or in the presence of a minimal amount.Reduced waste, lower cost, simplified workup. openmedicinalchemistryjournal.com
Microwave-Assisted Synthesis (MAOS) Use of microwave irradiation for heating.Rapid reaction rates, higher yields, improved purity, energy efficiency. ajrconline.orgresearchgate.net
Ionic Liquids (ILs) Use of non-volatile, recyclable salts as solvents and/or catalysts."Green" solvent properties, tunability, potential for catalyst recycling. researchgate.netmdpi.com
Heterogeneous Catalysis (e.g., SILP) Catalyst is in a separate phase from the reactants.Easy catalyst separation and reuse, improved process economics. mdpi.comnih.gov

Chemical Reactivity and Derivatization Strategies of 4,5 Dibromo 1h Indole

Halogen-Directed Reactivity in Dibromoindole Systems

The two bromine atoms on the benzene (B151609) portion of the 4,5-dibromo-1H-indole scaffold are key to its synthetic utility. These halogens serve as versatile anchor points for a variety of transformations, most notably nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways at Brominated Positions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aromatic rings, involving the displacement of a leaving group, such as a halide, by a nucleophile. xmu.edu.cnlibretexts.org The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org For the reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups, which can stabilize the negative charge of the intermediate. libretexts.org

Aryl halides are generally unreactive under SN1 and SN2 conditions. libretexts.org While the bromine atoms in this compound are electron-withdrawing, the indole (B1671886) ring system is inherently electron-rich, which generally disfavors the SNAr mechanism. Consequently, nucleophilic aromatic substitution on bromoindoles is challenging and often requires specific activating groups or specialized reaction conditions. For related compounds like 4,6-dibromo-1H-indole-2-carboxylic acid, the bromine atoms are noted as being replaceable by nucleophiles, suggesting the plausibility of this pathway under the right conditions. smolecule.com However, specific examples detailing the nucleophilic aromatic substitution at the C4 or C5 positions of this compound are not extensively documented, indicating that other functionalization methods are often preferred.

Cross-Coupling Reactions for Versatile Bond Formation (C-C, C-N, C-O, C-S)

Palladium-catalyzed cross-coupling reactions represent the most powerful and widely used methods for the functionalization of aryl halides, including bromoindoles. nih.govresearchgate.net These reactions allow for the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds with high efficiency and functional group tolerance. The Suzuki-Miyaura and Sonogashira reactions are prominent examples. acs.orgmdpi.comnih.gov

The reactivity of the individual C-Br bonds in this compound can be inferred from studies on simpler monobromoindoles. For instance, 4-bromo-1H-indole has been successfully subjected to copper-free Sonogashira coupling with terminal alkynes using a palladium precatalyst, affording the C4-alkynylated product in high yield. acs.orgnih.gov Similarly, 5-bromo-1H-indole readily participates in Suzuki-Miyaura coupling with boronic acids to give the C5-arylated product selectively and in excellent yield. researchgate.net These examples demonstrate that both the C4 and C5 positions are amenable to functionalization via modern cross-coupling protocols.

ReactionSubstrateCoupling PartnerCatalyst/ConditionsProductYield (%)Reference(s)
Sonogashira Coupling4-Bromo-1H-indolePhenylacetylene[DTBNpP]Pd(crotyl)Cl, TMP, DMSO, 60 °C4-(Phenylethynyl)-1H-indole87 acs.orgnih.gov
Suzuki Coupling5-Bromo-1H-indole(1H-indol-5-yl)boronic acidPd(OAc)₂, PPh₃, K₃PO₄, DME, H₂O, 80 °C1H,1'H-5,5'-Biindole86 researchgate.net
Suzuki Coupling5-Bromo-N-methyl-indoleArylmagnesium reagent (via transmetalation)PdCl₂(dppf), ZnCl₂5-Aryl-N-methyl-indole88 nih.gov
Chemo- and Regioselectivity in Dual Bromine Functionalization

A key challenge and opportunity in the chemistry of polyhalogenated compounds is achieving selective functionalization at a single position. researchgate.net In this compound, the two bromine atoms are in electronically distinct environments. The C-Br bond at the C4 position is meta to the pyrrole (B145914) nitrogen's point of fusion, while the C-Br bond at C5 is para. This electronic differentiation, along with potential steric differences, is expected to result in different reactivity profiles for the two C-Br bonds during oxidative addition to a palladium(0) catalyst, which is the key step in most cross-coupling cycles. researchgate.net

Generally, in polyhalogenated systems, the C-X bond at the more electron-deficient position or the less sterically hindered position is more reactive. While specific studies directly comparing the reactivity of the C4-Br versus the C5-Br bond in this compound are limited, the principles of regioselective cross-coupling suggest that sequential, site-selective functionalization should be feasible by carefully choosing the catalyst, ligands, and reaction conditions. researchgate.netrsc.org This allows for the stepwise introduction of two different functional groups, creating asymmetrically substituted indole derivatives.

Late-Stage Diversification Protocols Utilizing Bromine Substituents

Late-stage functionalization is a powerful strategy in drug discovery that involves modifying a complex molecule, such as a lead compound, in the final steps of a synthesis to rapidly generate a library of analogues. chemrxiv.org this compound is an ideal scaffold for such an approach. The presence of two synthetically versatile bromine handles allows for the exploration of chemical space around the indole core.

By employing a series of regioselective cross-coupling reactions, a diverse range of substituents can be introduced at the C4 and C5 positions. This strategy enables the systematic modification of a molecule's properties, such as its steric profile, electronics, and solubility, which can be crucial for optimizing biological activity. For example, a C3-alkylated 4-bromoindole (B15604) can be used as a common intermediate for the preparation of various dimethyltryptamine (DMT) analogues through C3-alkylation followed by late-stage cross-coupling at the C4 position. chemrxiv.orgrsc.org

Electrophilic and Nucleophilic Reactions of the Indole Nucleus in this compound

Beyond the reactivity imparted by the bromine atoms, the indole ring itself possesses a rich reaction chemistry, particularly within the five-membered pyrrole ring. The positions N1, C2, and C3 are all potential sites for modification.

Reactivity at the Pyrrole Ring (N1, C2, C3)

The indole ring is considered a π-excessive heterocycle, making it highly susceptible to electrophilic attack. niscpr.res.in The site of highest electron density and the preferred position for electrophilic substitution is C3. niscpr.res.in The presence of two electron-withdrawing bromine atoms at the C4 and C5 positions deactivates the entire indole ring system towards electrophiles compared to unsubstituted indole. Nonetheless, the characteristic reactivity of the pyrrole ring can still be exploited, often requiring more forcing conditions.

N1-Alkylation: The indole nitrogen (N1) is weakly acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile to form N-substituted indoles. Common conditions involve bases like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like DMF or THF, with alkyl halides serving as the alkylating agents. google.comrsc.org This reaction is generally high-yielding and selective for N-alkylation over C-alkylation. rsc.org For example, 5-bromoindole (B119039) can be efficiently N-methylated using dimethyl carbonate in the presence of a catalytic amount of a base like DABCO. google.com

C3-Functionalization: As the most nucleophilic carbon, C3 is the primary site for a variety of electrophilic substitution reactions. niscpr.res.in These include Friedel-Crafts acylations, Mannich reactions, and Vilsmeier-Haack formylations. The Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (formed from POCl₃ and DMF), is a classic method for introducing a formyl group at the C3 position of indoles. jk-sci.comwikipedia.orgyoutube.com Direct C3-alkylation can also be achieved. For instance, various halogenated indoles, including 4-bromoindole, undergo C3-alkylation with α-heteroaryl-substituted methyl alcohols under metal-free, oxidative conditions. chemrxiv.orgchemrxiv.orgrsc.org

C2-Functionalization: While C3 is the kinetically favored site of attack, functionalization at C2 can be achieved under specific conditions, often involving transition-metal catalysis or the use of directing groups. uchicago.edunih.govorganic-chemistry.org For example, palladium/norbornene cooperative catalysis enables the direct vicinal di-carbo-functionalization of indoles at both the C2 and C3 positions. uchicago.edu

Reaction TypeSubstrateReagents/ConditionsProduct PositionExample ProductReference(s)
N-Alkylation5-BromoindoleDimethyl Carbonate, DABCO, 90 °CN15-Bromo-1-methyl-1H-indole google.com
C3-Alkylation4-Bromoindole6-Methyl-2-pyridinemethanol, Cs₂CO₃, Oxone®, Xylenes, 140 °CC33-((6-Methylpyridin-2-yl)methyl)-4-bromo-1H-indole chemrxiv.org
Vilsmeier-HaackIndole (general)POCl₃, DMF, then H₂OC31H-Indole-3-carbaldehyde wikipedia.orgyoutube.com
C4-Arylation1H-Indole-3-carbaldehydeIodoarenes, Pd(OAc)₂, Ag₂CO₃C44-Aryl-1H-indole-3-carbaldehyde nih.gov

Functionalization of the Benzo Ring System

The primary strategy for functionalizing the benzo ring of dibromoindoles involves palladium-catalyzed cross-coupling reactions. The carbon-bromine bonds at the C4 and C5 positions are susceptible to oxidative addition by a palladium(0) catalyst, initiating catalytic cycles such as the Suzuki-Miyaura, Buchwald-Hartwig, and Stille reactions. These methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds at these positions.

While specific studies on the 4,5-dibromo isomer are limited, extensive research on analogous dibromoindoles, such as the 5,7-dibromo and 5,6-dibromo isomers, provides significant insight into the expected reactivity. For instance, the double Suzuki-Miyaura coupling of 5,7-dibromo-1H-indole has been successfully demonstrated for the synthesis of 5,7-diaryl and diheteroaryl indoles. rsc.org This reaction proceeds efficiently without the need for N-protection and can be conducted in environmentally benign solvents like water. rsc.org The method tolerates a variety of aryl and heteroaryl boronic acids, showcasing its utility in creating diverse molecular structures. rsc.org

Similarly, the Buchwald-Hartwig amination offers a powerful tool for introducing nitrogen-based functional groups. General protocols for the amination of bromoindoles have been developed, allowing for the coupling of various amines with the indole core. ursinus.edu These reactions are crucial for synthesizing derivatives with altered electronic properties and for building precursors to more complex heterocyclic systems. ursinus.eduresearchgate.net

The table below summarizes typical conditions for the functionalization of dibromoindoles, based on studies of closely related isomers.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Dibromoindoles | Reaction Type | Catalyst System | Base | Solvent | Temperature | Product Type | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Water | 100 °C | 5,7-Diarylindoles | Up to 91% | rsc.org | | Suzuki-Miyaura | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane / H₂O | 100 °C | Arylated Indoles | Good to Excellent | nih.gov | | Buchwald-Hartwig | Pd₂(dba)₃ / Tol-BINAP | Various | Toluene / Dioxane | RT to 110 °C | N-Arylindoles | Up to 80% | snnu.edu.cnnih.gov | | Suzuki-Miyaura | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane / H₂O | 80 °C | 5,6-Dibromo-3-(pyrimidin-2-yl)indole | 66% | nih.gov |

Site-selectivity in the cross-coupling of non-symmetric dihalobenzenes can often be controlled by steric and electronic factors. nih.govrsc.org For this compound, the electronic environments of the C4 and C5 positions are different, which could potentially allow for selective mono-functionalization under carefully controlled conditions before proceeding to a second coupling reaction, enabling the synthesis of unsymmetrically substituted derivatives.

Advanced Derivatization for Enhanced Academic and Analytical Utility

Beyond simple functionalization, this compound can be derivatized to install specific functionalities that impart useful optical or analytical properties. These advanced strategies enhance its utility as a molecular probe or as a building block for functional materials.

Introduction of Chromophores and Fluorophores

A key application of derivatizing the this compound scaffold is the creation of novel dyes and fluorescent probes. Chromophores (light-absorbing groups) and fluorophores (fluorescent groups) can be introduced by attaching extended π-conjugated systems to the indole core.

The same palladium-catalyzed cross-coupling reactions discussed previously are the primary methods for this purpose. The Suzuki-Miyaura reaction is particularly effective for coupling aryl and heteroaryl groups, which often serve as the core structures of chromophores, to the C4 and C5 positions. This extension of the π-system typically shifts the absorption and emission wavelengths to the visible region of the electromagnetic spectrum. encyclopedia.pub

A study on 5,7-dibromoindole demonstrated that the resulting 5,7-diarylindole products are fluorescent. rsc.org This provides direct evidence that functionalizing the C-Br bonds on the benzo ring of a dibromoindole with aromatic moieties is a viable strategy for creating fluorescent compounds. rsc.org The synthesis of tris-indoles, by coupling indolyl boronic acid to a dibromoindole, has also been achieved, yielding complex fluorescent architectures. rsc.org

Table 2: Examples of Fluorescent Indole Derivatives Synthesized via Suzuki Coupling

Dibromoindole Substrate Boronic Acid Product Yield Fluorescence Reference
5,7-Dibromo-1H-indole Phenylboronic acid 5,7-Diphenyl-1H-indole 85% Yes rsc.org
5,7-Dibromo-1H-indole 4-Pyridylboronic acid 5,7-Di(pyridin-4-yl)-1H-indole 81% Yes rsc.org
5,7-Dibromo-1H-indole 2-Thiophenylboronic acid 5,7-Di(thiophen-2-yl)-1H-indole 91% Yes rsc.org
3-Formyl-5,7-dibromo-1H-indole (1H-indol-5-yl)boronic acid 3-Formyl-5,7-di(1H-indol-5-yl)-1H-indole 77% Yes rsc.org

These findings suggest that this compound is a promising precursor for a wide range of fluorescent materials, whose optical properties could be fine-tuned by selecting appropriate aryl or heteroaryl coupling partners.

Formation of Derivatives for Mass Spectrometric Detection

For analytical purposes, particularly in liquid chromatography-mass spectrometry (LC-MS), chemical derivatization can be employed to enhance the detection sensitivity of an analyte. nih.gov While current mass spectrometers are highly sensitive, the ionization efficiency of a molecule is structure-dependent. nih.gov Neutral, non-polar compounds like this compound may exhibit suboptimal ionization in common soft ionization sources like electrospray ionization (ESI).

Chemical derivatization addresses this by introducing functional groups that are readily ionized. nih.govtcichemicals.com The goal is typically to add a permanent positive or negative charge or a group with high proton affinity (for positive-ion mode) or high acidity (for negative-ion mode). tcichemicals.com

Although no specific derivatization protocols for this compound for MS analysis have been reported, general principles can be applied. A common strategy involves alkylating the indole nitrogen (N-H) with a reagent that contains a charge-carrying moiety. For example, an alkyl halide containing a tertiary amine can be used to N-alkylate the indole. The resulting tertiary amine is easily protonated in an ESI source, significantly boosting the signal in positive-ion mode. This amine can be further reacted with methyl iodide to form a permanently charged quaternary ammonium (B1175870) salt, which provides exceptionally high sensitivity. tcichemicals.com

Alternatively, the bromine atoms at C4 and C5 could first be replaced with a reactive handle (e.g., an amino or hydroxyl group) via a Buchwald-Hartwig or other substitution reaction. This new functional group can then be tagged with a specialized derivatizing agent designed for MS. Derivatization can also improve chemical stability, which is beneficial for indole compounds that are often susceptible to oxidation. researchgate.net

Table 3: Common Derivatization Strategies for Enhanced MS Detection

Functional Group on Analyte Derivatizing Reagent Class Purpose Reference
Amine (primary/secondary) Acylating agents (e.g., Benzoyl Chloride) Improves hydrophobicity, enhances signal researchgate.net
Hydroxyl / Phenol Silylating agents (e.g., TMS) Increases volatility for GC-MS
Hydroxyl / Amine Reagents with quaternary amine (e.g., Girard's Reagent T) Introduces a permanent positive charge
Amine / Phenol Dansyl Chloride Adds a fluorescent tag and improves ionization researchgate.net
Indole N-H Alkyl halide with tertiary amine Introduces a readily protonatable site tcichemicals.com

By applying these established derivatization principles, the analytical utility of this compound and its metabolites or environmental transformation products could be greatly enhanced.

Applications and Material Science Perspectives of 4,5 Dibromo 1h Indole Derivatives

4,5-Dibromo-1H-indole as a Versatile Synthetic Building Block

The presence of two bromine atoms on the indole (B1671886) core at the 4- and 5-positions offers multiple reaction sites for further functionalization, making this compound a valuable precursor in organic synthesis.

Precursor in Complex Heterocyclic Compound Synthesis

While the direct use of this compound as a starting material in the synthesis of complex heterocyclic compounds like pyridazino[4,5-b]indoles is not extensively documented in readily available literature, the general synthetic strategies for these systems often involve the construction of the pyridazine (B1198779) ring onto a pre-existing indole core. These syntheses can be adapted to utilize substituted indoles, suggesting the potential for this compound to serve as a precursor. For instance, the synthesis of pyridazino[4,5-b]indoles has been achieved through intramolecular Heck-type reactions of pyridazinone precursors. researchgate.net

The bromine atoms on the this compound ring can be strategically utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce various substituents and build more complex heterocyclic frameworks. For example, palladium-catalyzed C-H activation and amination are powerful methods for the synthesis of carbazoles from N-acetyl 2-aminobiphenyl (B1664054) starting materials. nih.govbeilstein-journals.org This suggests a potential pathway for the synthesis of dibrominated carbazole (B46965) derivatives from appropriately substituted 4,5-dibromoanilines.

Scaffold for Novel Advanced Organic Molecules

The indole nucleus is a "privileged structure" in medicinal chemistry and material science, and its brominated derivatives are no exception. nih.gov Halogenated indoles, including dibrominated derivatives, are found in a variety of marine natural products, many of which exhibit significant biological activity. nih.govscienceopen.com For example, tanjungides A and B are dibrominated indole enamides isolated from a tunicate that have shown cytotoxicity against human tumor cells. nih.gov While these examples often feature different bromination patterns (e.g., 5,6-dibromo), they highlight the importance of brominated indole scaffolds in the development of bioactive molecules.

The synthesis of complex bis-indole and tris-indole alkaloids, many of which are of marine origin, often involves the coupling of indole units. mdpi.com The bromine atoms in this compound can serve as handles for such coupling reactions, enabling the construction of novel, advanced organic molecules with potential applications in drug discovery and materials science.

Integration in Functional Materials and Devices

The electronic and optical properties of this compound derivatives make them promising candidates for integration into various functional materials and devices, including organic semiconductors and photoresponsive materials.

Contributions to Organic Semiconductors

Derivatives of dibromoindigo, which can be conceptually derived from the dimerization of indole units, have shown promise as ambipolar organic semiconductors. researchgate.netspie.org These materials are capable of transporting both holes and electrons, a desirable property for applications in organic field-effect transistors (OFETs) and complementary logic circuits. For instance, 6,6'-dibromoindigo has been utilized as the active channel in ambipolar organic phototransistors, demonstrating significantly enhanced currents upon light illumination. spie.org

The performance of these organic semiconductors is influenced by factors such as molecular packing and intermolecular interactions, which can be tuned by the position of the bromine substituents. The introduction of bromine atoms can lead to materials with high dielectric constants, which is beneficial for reducing exciton (B1674681) binding energies and potentially increasing photocurrents in photovoltaic devices. researchgate.net

Table 1: Properties of Indigoid-Based Organic Semiconductors

CompoundHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)
Indigo1x10⁻²1x10⁻²
6,6'-Dibromoindigo (Tyrian Purple)0.40.3

Data sourced from references researchgate.netspie.org

Design Principles for Photoresponsive Materials

Photoresponsive materials, which change their properties in response to light, are of great interest for applications in optical switching, data storage, and sensing. Spiropyrans are a well-known class of photochromic molecules that can be designed to incorporate various heterocyclic scaffolds, including indoles. mdpi.commdpi.com The photochromic behavior of spiropyrans involves a reversible transformation between a colorless spiro form and a colored merocyanine (B1260669) form upon irradiation with light of specific wavelengths.

While specific examples of photoresponsive materials based on this compound are not prevalent in the literature, the principles of designing such materials would involve incorporating this indole derivative into a photochromic system. The electron-withdrawing nature of the bromine atoms could influence the electronic properties of the resulting molecule and, consequently, its photoresponsive behavior. The synthesis of functionalized spiropyrans often involves the condensation of a substituted salicylaldehyde (B1680747) with a Fischer's base derived from an indolium salt. mdpi.com This synthetic route could potentially be adapted to incorporate the 4,5-dibromoindole moiety.

Role in Chiral Catalyst Scaffolds

The development of chiral catalysts is crucial for asymmetric synthesis, which is the selective production of one enantiomer of a chiral molecule. Chiral phosphine (B1218219) ligands are a prominent class of ligands used in transition-metal-catalyzed asymmetric reactions. nih.govnih.govtcichemicals.com While there are no specific reports on the use of this compound as a direct scaffold for chiral catalysts, the principles of catalyst design suggest its potential utility.

For instance, the asymmetric Friedel-Crafts alkylation of indoles with various electrophiles is a powerful method for the synthesis of chiral indole derivatives. mdpi.comnih.govnih.gov Studies have shown that substituted indoles, including 5-bromoindole (B119039), can be effectively used in these reactions with high enantioselectivity. mdpi.com This indicates that the electronic modifications introduced by the bromine atoms are compatible with and can even enhance the performance of chiral catalytic systems. The 4,5-dibromo substitution pattern could be used to fine-tune the steric and electronic properties of a ligand, potentially leading to improved catalytic activity and selectivity. The synthesis of chiral phosphine ligands often involves the functionalization of an aromatic backbone, a role that this compound could potentially fill.

Spectroscopic and Structural Elucidation of 4,5 Dibromo 1h Indole

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides invaluable information regarding the functional groups and bond vibrations within a molecule, effectively serving as a molecular fingerprint.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups and bond types. For 4,5-Dibromo-1H-indole, the spectrum is dominated by vibrations of the indole (B1671886) ring and the carbon-bromine bonds.

The most prominent feature is the N-H stretching vibration of the pyrrole (B145914) ring, which is expected to appear as a sharp to moderately broad band in the region of 3400-3300 cm⁻¹. Aromatic C-H stretching vibrations from the five protons on the indole ring are anticipated just above 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) is particularly diagnostic, containing C=C aromatic ring stretching vibrations, typically observed between 1600 cm⁻¹ and 1450 cm⁻¹, and C-N stretching vibrations. researchgate.net The presence of two bromine atoms on the benzene (B151609) ring will influence the exact position and intensity of these bands. Furthermore, strong absorptions corresponding to C-Br stretching modes are expected in the lower frequency region, typically between 600 cm⁻¹ and 500 cm⁻¹, providing direct evidence of halogenation. researchgate.net

Table 1: Predicted FT-IR Data for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3400 - 3300 N-H Stretch Indole N-H
3100 - 3000 C-H Stretch (Aromatic) Indole C-H
1600 - 1450 C=C Stretch (In-ring) Aromatic Ring
1350 - 1250 C-N Stretch Indole C-N
800 - 700 C-H Out-of-plane Bend Aromatic Ring

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar, symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the symmetric breathing modes of the aromatic and pyrrole rings. nih.gov These vibrations, which involve the concerted expansion and contraction of the rings, are often weak or absent in the IR spectrum.

The C=C stretching vibrations of the indole nucleus would also be prominent. researchgate.net Furthermore, the C-Br symmetric stretching vibrations would produce a characteristic and likely intense Raman signal, confirming the presence and substitution pattern of the bromine atoms. The complementarity with FT-IR is crucial; for instance, the highly polar N-H bond, strong in IR, would likely yield a weaker signal in Raman spectroscopy.

Table 2: Predicted Raman Spectroscopy Data for this compound

Raman Shift Range (cm⁻¹) Vibration Type Functional Group
3100 - 3000 C-H Stretch (Aromatic) Indole C-H
1610 - 1550 Aromatic Ring Breathing Indole Ring System
1400 - 1300 C-H In-plane Bend Aromatic C-H
1020 - 1000 Ring Breathing (Symmetric) Benzene Ring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed structural map can be constructed.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. In this compound, five distinct proton signals are expected.

N-H Proton (H-1): This proton typically appears as a broad singlet in the downfield region (δ 8.0-8.5 ppm) due to its acidic nature and quadrupole broadening from the adjacent nitrogen atom.

Pyrrole Protons (H-2, H-3): H-2 and H-3 are adjacent and will exhibit coupling to each other, appearing as a pair of doublets or triplets depending on the solvent. H-2 is typically found around δ 7.2-7.4 ppm and H-3 around δ 6.5-6.7 ppm. nih.gov

Benzene Ring Protons (H-6, H-7): With bromine atoms at positions 4 and 5, the remaining aromatic protons are H-6 and H-7. These adjacent protons will form an AX spin system, appearing as two distinct doublets. Due to the electron-withdrawing nature of the adjacent bromine at C-5, H-6 is expected to be shifted downfield relative to H-7. H-7, adjacent to the pyrrole ring fusion, would appear as a doublet around δ 7.3-7.5 ppm, while H-6 would be a doublet around δ 7.1-7.3 ppm. The coupling constant between them (J6,7) would be characteristic of ortho-coupling, approximately 8-9 Hz. oregonstate.edu

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Position Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1 8.1 - 8.4 br s -
H-7 7.4 - 7.6 d J6,7 = 8.5
H-2 7.2 - 7.4 t or dd J2,3 ≈ 3.0, J1,2 ≈ 2.5
H-6 7.1 - 7.3 d J6,7 = 8.5

The ¹³C NMR spectrum reveals all unique carbon environments in the molecule. For this compound, eight distinct signals are expected for the eight carbon atoms. The chemical shifts are heavily influenced by the bromine substituents.

Carbons bonded to Bromine (C-4, C-5): These carbons will experience a strong deshielding effect from the electronegative bromine atoms, but this is counteracted by the "heavy atom effect," which shifts the resonance upfield. The net result is signals in the δ 110-120 ppm range. These signals would likely be of lower intensity.

Pyrrole Ring Carbons (C-2, C-3, C-3a, C-7a): C-2 is typically the most downfield of the simple pyrrole carbons (around δ 125 ppm). C-3 is more shielded (around δ 103 ppm). The bridgehead carbons, C-3a and C-7a, appear in the aromatic region, with C-7a typically more downfield than C-3a. clockss.org

Benzene Ring Carbons (C-6, C-7): These carbons, bearing protons, will appear in the typical aromatic region (δ 110-130 ppm). Their exact shifts can be predicted based on substituent effects. C-7 would be expected around δ 113 ppm and C-6 around δ 124 ppm.

Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Position Predicted Chemical Shift (δ, ppm)
C-7a 135.5
C-3a 128.0
C-2 125.5
C-6 124.0
C-7 113.5
C-4 114.0
C-5 112.0

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For this compound, key cross-peaks would be observed between H-6 and H-7, confirming their ortho relationship on the benzene ring. Another correlation would appear between H-2 and H-3, establishing the connectivity within the pyrrole ring. A weaker correlation might also be seen from the N-H proton (H-1) to H-2 and H-3.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of the protonated carbons (C-2, C-3, C-6, and C-7) by linking the already assigned proton signals to their corresponding carbon signals. For instance, the proton signal at δ ~6.7 ppm (H-3) would show a correlation to the carbon signal at δ ~103 ppm (C-3).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons over two or three bonds. This technique provides the final pieces of the structural puzzle by connecting different spin systems. Key expected correlations include:

The N-H proton (H-1) would show correlations to C-2, C-3, C-3a, and C-7a, confirming the basic indole framework.

H-7 would show correlations to the brominated C-5 and the bridgehead C-3a, definitively placing it adjacent to these carbons.

H-6 would correlate to the brominated C-4 and the bridgehead C-7a.

H-2 would show correlations to C-3, C-3a, and C-7a.

Together, these 2D NMR techniques provide an irrefutable confirmation of the 4,5-dibromo substitution pattern on the indole ring, allowing for a complete and confident structural elucidation.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry serves as a critical analytical technique for determining the molecular mass and elucidating the fragmentation pathways of organic compounds. For this compound, electron ionization mass spectrometry (EI-MS) is a commonly employed method. The molecular formula of this compound is C₈H₅Br₂N, with a calculated molecular weight of approximately 274.94 g/mol .

A key feature in the mass spectrum of a dibrominated compound is the distinctive isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, the molecular ion of this compound will appear as a characteristic triplet of peaks:

M : Containing two ⁷⁹Br isotopes.

M+2 : Containing one ⁷⁹Br and one ⁸¹Br isotope.

M+4 : Containing two ⁸¹Br isotopes.

The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1. This isotopic signature provides a clear indication of the presence of two bromine atoms in the molecule.

For this compound, plausible fragmentation steps could include:

Loss of a bromine atom: The cleavage of a C-Br bond could result in the formation of a [M-Br]⁺ ion. This would be observed as a doublet of peaks (due to the remaining bromine atom) around m/z 194 and 196.

Loss of HBr: Elimination of a hydrogen atom and a bromine atom could lead to a fragment ion at [M-HBr]⁺.

Fission of the pyrrole ring: Indole derivatives are known to undergo cleavage of the five-membered ring. scirp.org A characteristic fragmentation involves the loss of HCN, which would result in a fragment ion at [M-HCN]⁺.

The relative abundance of these and other fragment ions would provide valuable information for the structural confirmation of this compound. It is important to note that the presence of the electron-withdrawing bromine atoms on the benzene ring can influence the stability of the molecular ion and the fragmentation pathways compared to unsubstituted indole.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is fundamental for understanding the molecule's conformation and how it interacts with its neighbors in the solid state.

Single-Crystal X-ray Crystallography

While a specific single-crystal X-ray structure of this compound has not been detailed in the available literature, analysis of closely related bromo-substituted indole derivatives provides significant insight into its likely solid-state conformation. For instance, studies on various brominated indoles reveal that the indole ring system is typically planar or nearly planar. iucr.orgnih.govnajah.edu

The determination of the crystal system and space group would be a fundamental outcome of a single-crystal X-ray diffraction study. This information dictates the symmetry of the crystal lattice and the arrangement of molecules within the unit cell.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, several types of interactions are expected to play a crucial role in the supramolecular assembly.

Halogen Bonding: A significant interaction anticipated in the crystal structure of this compound is halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base) on an adjacent molecule. In the case of brominated indoles, C—Br⋯π and C—Br⋯Br interactions have been observed. iucr.org The bromine atoms at the 4 and 5 positions could engage in halogen bonds with the π-system of the indole ring of a neighboring molecule or with the nitrogen atom's lone pair.

π–π Stacking: The planar aromatic indole ring system is conducive to π–π stacking interactions. In the crystal lattice, molecules may arrange in a parallel or anti-parallel fashion, allowing for favorable orbital overlap between the aromatic rings of adjacent molecules. nih.gov These interactions are a significant driving force in the packing of many aromatic compounds.

The interplay of these various intermolecular forces—halogen bonds, hydrogen bonds, and π–π stacking—will ultimately determine the specific crystal packing arrangement of this compound, influencing its physical properties such as melting point, solubility, and crystal morphology.

Theoretical and Computational Investigations of 4,5 Dibromo 1h Indole

Quantum Chemical Methodologies for Electronic and Geometric Analysis

Quantum chemical methods are employed to model the behavior of electrons and nuclei in molecules. These computational approaches allow for the detailed investigation of properties that can be difficult to measure experimentally. For 4,5-Dibromo-1H-indole, these methods elucidate the effects of the two bromine substituents on the indole (B1671886) ring's structure and electron distribution.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. niscpr.res.innih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is widely used for its balance of accuracy and computational efficiency, making it suitable for studying molecules like this compound. rsc.org

A fundamental application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule. mdpi.com This procedure calculates the molecular structure corresponding to the lowest energy state by adjusting bond lengths, bond angles, and dihedral angles. For this compound, this analysis would reveal the precise positions of the bromine atoms relative to the indole ring and quantify any steric or electronic effects on the planarity of the bicyclic system. The electronic structure analysis provides information on the distribution of electrons throughout the molecule.

Table 1: Parameters from Geometry Optimization of this compound This table illustrates the type of data obtained from a DFT-based geometry optimization. Specific values for this compound are dependent on the chosen computational level of theory.

Parameter Type Description
Bond Lengths Calculated distances between bonded atoms (e.g., C-C, C-N, C-H, C-Br).
Bond Angles Calculated angles between three connected atoms (e.g., C-C-C, C-N-C).
Dihedral Angles Rotational angles between four connected atoms, defining the molecule's conformation.
Total Energy The calculated electronic energy of the optimized, lowest-energy structure.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. niscpr.res.in A smaller gap generally implies higher reactivity. nih.gov DFT calculations provide the energies and spatial distributions of the HOMO and LUMO for this compound, offering insights into its electronic behavior.

Table 2: Data from Frontier Molecular Orbital Analysis of this compound This table outlines the typical outputs from a HOMO-LUMO analysis. The numerical values are specific to the computational model used.

Parameter Symbol Description
HOMO Energy EHOMO The energy of the highest occupied molecular orbital.
LUMO Energy ELUMO The energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap ΔE The energy difference (ELUMO - EHOMO), related to chemical reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated from the total electron density and is plotted onto the molecule's surface. The MEP map uses a color scale to indicate different potential values: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. For this compound, an MEP map would identify the electron-rich areas, likely around the nitrogen atom and parts of the pyrrole (B145914) ring, and electron-deficient areas, potentially near the hydrogen atom on the nitrogen and the bromine atoms, thereby predicting the molecule's reactive behavior.

While DFT is primarily used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate the properties of molecules in their electronically excited states. It is a powerful tool for predicting electronic absorption spectra (like UV-Vis) by calculating the energies of vertical transitions from the ground state to various excited states. For this compound, TD-DFT calculations would yield the excitation energies and oscillator strengths for these transitions, which correspond to the wavelengths and intensities of absorption peaks. This provides a theoretical foundation for understanding the molecule's interaction with light and its photophysical properties.

Table 3: Parameters from TD-DFT Analysis of this compound This table shows the key parameters that would be calculated in a TD-DFT study to predict the electronic absorption spectrum.

Parameter Symbol Description
Excitation Energy Eex The energy required to promote an electron from the ground state to an excited state.
Wavelength λ The wavelength of light corresponding to the excitation energy (often in nm).
Oscillator Strength f A dimensionless quantity that represents the probability of a specific electronic transition.
Major Orbital Contributions - Identifies the primary molecular orbitals involved in the electronic transition (e.g., HOMO -> LUMO).

Density Functional Theory (DFT) Calculations

Analysis of Intermolecular and Intramolecular Interactions

The study of intermolecular and intramolecular interactions is crucial for understanding the crystal packing, stability, and physicochemical properties of a compound. Computational chemistry offers a suite of tools to visualize and quantify these forces.

Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis

Specific Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) analyses for this compound have not been reported in the reviewed scientific literature.

Theoretically, an RDG analysis would be employed to identify and visualize the noncovalent interactions within the molecular structure of this compound. This method plots the reduced density gradient against the electron density, which allows for the visualization of weak interactions. Regions of van der Waals interactions, hydrogen bonds, and steric clashes can be distinguished and color-mapped onto the molecular surface, providing a qualitative and quantitative understanding of the forces governing its supramolecular assembly.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

Detailed Electron Localization Function (ELF) and Localized Orbital Locator (LOL) studies for this compound are not available in the current body of scientific literature.

Should such an analysis be performed, ELF and LOL would offer a topological analysis of electron pairing. These methods provide a visual representation of the probability of finding an electron pair in a specific region of the molecule. For this compound, this would reveal the precise locations of covalent bonds and lone pairs, including those on the nitrogen and bromine atoms, thereby offering deep insights into the electronic structure and bonding characteristics of the molecule.

Hirshfeld Surface Analysis for Weak Interaction Patterns

While a Hirshfeld surface analysis has not been specifically published for this compound, studies on structurally similar compounds, such as 4,6-dibromo-2,3,3-trimethyl-3H-indole and more complex systems like 4,5-dibromo-2-(4-methoxyphenyl)-2,3,4,4a,5,6,7,7a-octahydro-1H-4,6-epoxy-1H-cyclopenta[c]pyridin-1-one, provide a framework for understanding the potential weak interaction patterns. nih.govnih.gov

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal lattice. The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface, often as a normalized contact distance (dₙₒᵣₘ), which highlights regions of significant intermolecular contacts. Red spots on the dₙₒᵣₘ surface indicate contacts shorter than the van der Waals radii sum, signifying strong interactions like hydrogen or halogen bonds. nih.goverciyes.edu.tr

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For brominated indole derivatives, these plots typically reveal the prevalence of various interactions. iucr.org For instance, in the crystal structure of 4,5-dibromo-2-(4-methoxyphenyl)-2,3,4,4a,5,6,7,7a-octahydro-1H-4,6-epoxy-1H-cyclopenta[c]pyridin-1-one, the analysis showed significant contributions from H···H, Br···H/H···Br, and O···H/H···O contacts, indicating that van der Waals forces and hydrogen bonding are the primary drivers of the crystal packing. nih.gov

In the case of this compound, a similar analysis would be expected to highlight the importance of Br···H and H···H contacts. Furthermore, the presence of the N-H group would likely result in N–H···Br or N–H···π hydrogen bonds, while the bromine atoms could participate in Br···Br halogen bonding or Br···π interactions, all of which would be quantifiable through this method.

Below is a representative data table illustrating the types of information obtained from Hirshfeld surface analysis on a related brominated compound.

Intermolecular ContactContribution to Hirshfeld Surface (%)
H···H41.1%
Br···H/H···Br24.5%
O···H/H···O16.9%
C···H/H···C8.2%
Other Contacts9.3%
Data derived from the analysis of 4,5-dibromo-2-(4-methoxyphenyl)-2,3,4,4a,5,6,7,7a-octahydro-1H-4,6-epoxy-1H-cyclopenta[c]pyridin-1-one and is presented for illustrative purposes. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM)

A specific Quantum Theory of Atoms in Molecules (QTAIM) analysis for this compound is not present in the reviewed scientific literature.

The QTAIM methodology provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. A QTAIM analysis of this compound would involve locating the bond critical points (BCPs) for all covalent and noncovalent interactions. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), would allow for the classification and quantification of these interactions. For instance, the presence of a BCP between a hydrogen atom and a bromine atom from a neighboring molecule would confirm a hydrogen bond, and the values of ρ and ∇²ρ would indicate its strength and nature (e.g., electrostatic vs. covalent character).

Prediction of Chemical Reactivity and Mechanistic Insights

Computational methods are instrumental in predicting the reactivity of a molecule, providing insights that can guide synthetic efforts.

Fukui Functions and Other Local Reactivity Descriptors

To date, no studies detailing the calculation of Fukui functions or other local reactivity descriptors for this compound have been published.

Fukui functions are a key concept in conceptual Density Functional Theory (DFT) used to identify the most reactive sites within a molecule. By analyzing the change in electron density upon the addition or removal of an electron, one can determine the sites most susceptible to nucleophilic attack (f⁺), electrophilic attack (f⁻), and radical attack (f⁰). For this compound, this analysis would pinpoint which of the carbon or nitrogen atoms are most likely to react with electrophiles or nucleophiles. Other local reactivity descriptors, such as local softness and the electrophilicity index, would further refine this reactivity map, offering a comprehensive theoretical prediction of the molecule's chemical behavior.

Solvent Effect Studies Using Continuum Models (e.g., IEFPCM)

Theoretical investigations into the behavior of this compound in different chemical environments often employ continuum solvation models to account for the influence of the solvent. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a widely utilized method for this purpose. mdpi.com This approach models the solvent as a continuous dielectric medium rather than as individual molecules, which offers a balance between computational cost and accuracy for predicting how a solvent can alter the electronic structure and properties of a solute. aip.orgwikipedia.org

In the IEFPCM framework, the solute molecule (this compound) is placed within a cavity in the dielectric continuum that represents the solvent. The electronic distribution of the solute polarizes the surrounding medium, which in turn creates a reaction field that interacts with the solute. This mutual polarization is calculated self-consistently, providing insights into the stabilization or destabilization of the molecule's electronic states in solution.

Studies on similar indole derivatives have demonstrated that properties such as electronic absorption spectra can be significantly influenced by the solvent polarity. aip.org For this compound, IEFPCM calculations would be expected to predict shifts in the UV-visible absorption maxima as the solvent is varied from nonpolar (e.g., cyclohexane) to polar (e.g., water). These solvatochromic shifts arise from the differential stabilization of the ground and excited states of the molecule by the solvent's reaction field. For instance, a polar solvent is likely to have a more pronounced stabilizing effect on a more polar excited state, leading to a red-shift (bathochromic shift) in the absorption spectrum. Conversely, if the ground state is more stabilized, a blue-shift (hypsochromic shift) may be observed.

The following table illustrates hypothetical data from an IEFPCM study on this compound, demonstrating the expected trend in the lowest energy electronic transition in solvents of varying polarity.

SolventDielectric Constant (ε)Calculated Transition Energy (eV)Calculated Wavelength (nm)
Gas Phase1.04.50275
Toluene2.44.45278
Dichloromethane8.94.38283
Acetonitrile37.54.32287
Water78.44.28290

Prediction of Nonlinear Optical (NLO) Properties

The potential of this compound as a material for nonlinear optical (NLO) applications can be assessed through computational chemistry. NLO materials are of significant interest for their applications in optical data storage, signal processing, and other photonic technologies. nih.gov The NLO response of a molecule is determined by its hyperpolarizability, which can be predicted using quantum chemical methods such as Density Functional Theory (DFT).

Computational prediction of NLO properties for organic molecules typically involves the calculation of the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These calculations are generally performed using a suitable DFT functional, such as B3LYP or ωB97XD, and a sufficiently flexible basis set, for example, 6-311++G(d,p), to accurately describe the electronic distribution, particularly the response to an external electric field.

For this compound, the presence of the bromine atoms, which are electron-withdrawing, and the π-conjugated indole ring system are expected to influence its NLO properties. The distribution of electron density and the ease with which it can be polarized are key factors in determining the magnitude of the hyperpolarizability. Theoretical calculations would elucidate the components of the polarizability and hyperpolarizability tensors, providing a detailed picture of the molecule's NLO response.

A hypothetical summary of calculated NLO properties for this compound in the gas phase is presented in the table below. The values are compared to a standard reference molecule, urea, to gauge its potential NLO activity.

PropertyComponentThis compound (Calculated)Urea (Reference)
Dipole Moment (μ)μ_total (Debye)2.51.37
Polarizability (α)α_total (a.u.)12023
First Hyperpolarizability (β)β_total (a.u.)8530

Computational Modeling of Reactivity in Chemical Transformations

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the reactivity of this compound in various chemical transformations. Such studies can provide detailed insights into reaction mechanisms, transition states, and the factors that control selectivity, which are invaluable for optimizing existing synthetic routes and designing new ones.

A common and important reaction for brominated aromatic compounds is the Suzuki-Miyaura cross-coupling reaction. mdpi.com A computational study of the Suzuki coupling of this compound with an arylboronic acid, for instance, would typically involve the following steps:

Geometry Optimization: The structures of all reactants, intermediates, transition states, and products along the proposed reaction pathway are optimized to find their lowest energy conformations.

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections.

Energy Profile: The relative energies of all species along the reaction coordinate are calculated to construct a potential energy surface. This allows for the determination of activation energies and reaction enthalpies.

For this compound, a key aspect to investigate would be the relative reactivity of the bromine atoms at the C4 and C5 positions. DFT calculations could predict which position is more susceptible to oxidative addition to the palladium(0) catalyst, the first step in the catalytic cycle. This selectivity would be influenced by the electronic environment of each C-Br bond.

The table below presents hypothetical activation energies for the oxidative addition step at the C4 and C5 positions of this compound, calculated using DFT.

Reaction StepPositionCatalyst SystemSolventActivation Energy (kcal/mol)
Oxidative AdditionC4-BrPd(PPh₃)₄Toluene22.5
Oxidative AdditionC5-BrPd(PPh₃)₄Toluene20.8

These hypothetical results would suggest that the C5 position is kinetically favored for the initial oxidative addition under these conditions, providing a theoretical basis for predicting the regioselectivity of the reaction.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4,5-Dibromo-1H-indole derivatives via cross-coupling reactions?

  • Methodological Answer : The synthesis of brominated indole derivatives typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, using CuI as a catalyst in PEG-400:DMF solvent mixtures (3:1 ratio) at room temperature for 12–24 hours yields substituted indole-triazole hybrids. Post-reaction purification involves extraction with ethyl acetate, drying with Na₂SO₄, and column chromatography (70:30 to 100% ethyl acetate/hexane gradients) to isolate products with moderate yields (25–46%) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound derivatives?

  • Methodological Answer : Multi-nuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural elucidation. For instance, ¹H NMR in CDCl₃ reveals characteristic indole NH signals (δ ~11.7 ppm) and substituent-specific splitting patterns (e.g., triazole-linked ethyl groups at δ 4.51–4.62 ppm). High-resolution mass spectrometry (HRMS) and FTIR further validate molecular weight and functional groups (e.g., C-Br stretches at ~600 cm⁻¹). Cross-referencing with synthetic intermediates and computational modeling (e.g., DFT) resolves ambiguities .

Q. How can researchers optimize purification protocols for halogenated indole derivatives?

  • Methodological Answer : Flash column chromatography with gradient elution (e.g., ethyl acetate/hexane) effectively removes unreacted azides and alkyne precursors. For polar byproducts, aqueous workup followed by precipitation in cold water or recrystallization (e.g., using methanol/water mixtures) enhances purity. Residual DMF, a common solvent, is eliminated via vacuum drying at 90°C .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of Cu(I) catalysts in functionalizing this compound?

  • Methodological Answer : Kinetic experiments (e.g., varying catalyst loading, temperature) and spectroscopic monitoring (in situ Raman or UV-vis) can track Cu(I)-alkyne coordination and intermediate formation. Computational studies (e.g., density functional theory) model transition states to identify rate-limiting steps. Comparative trials with alternative catalysts (e.g., Ru or Pd) assess selectivity for brominated vs. non-halogenated positions .

Q. What strategies resolve contradictions in NMR data for substituted this compound derivatives?

  • Methodological Answer : Discrepancies in chemical shifts may arise from solvent effects, tautomerism, or dynamic processes. Solutions include:

  • Re-recording spectra in deuterated DMSO or methanol to assess solvent-dependent shifts.
  • Variable-temperature NMR to detect conformational changes.
  • 2D NMR (e.g., COSY, NOESY) to confirm connectivity and rule out impurities.
  • Cross-validation with X-ray crystallography (e.g., SHELX-refined structures) .

Q. How can this compound derivatives be functionalized for bioactivity studies?

  • Methodological Answer : Post-synthetic modifications (e.g., Suzuki-Miyaura coupling or nucleophilic aromatic substitution) introduce pharmacophores (e.g., fluorophenyl or methoxyphenyl groups). Bioactivity is assessed via in vitro assays (e.g., antimicrobial MIC tests against S. aureus or antifungal disk diffusion). Structure-activity relationships (SARs) are derived by comparing substituent effects on activity, supported by molecular docking to target enzymes (e.g., Flt3 kinase) .

Q. How does SHELX software enhance crystallographic analysis of this compound complexes?

  • Methodological Answer : SHELXL refines high-resolution crystal structures by optimizing bond lengths, angles, and thermal parameters. For twinned or low-quality data, SHELXD/E resolves phase problems via dual-space recycling. Validation tools (e.g., R-factor analysis and electron density maps) ensure structural accuracy. This is critical for confirming halogen bonding patterns in brominated indoles .

Data Management & Reproducibility

Q. How can researchers balance open data requirements with confidentiality in this compound studies?

  • Methodological Answer : Implement FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing spectral data (NMR, HRMS) in public repositories (e.g., ChemSpider) with embargo periods for patent-sensitive work. Use de-identification protocols (e.g., removing synthetic routes from raw datasets) to comply with GDPR or HIPAA if human-derived data are involved .

Q. What statistical methods address variability in bioassay results for halogenated indoles?

  • Methodological Answer : Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare replicate assays. Dose-response curves (logistic regression) quantify IC₅₀ values, while principal component analysis (PCA) identifies outliers in high-throughput screening. Reproducibility is ensured via standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Tables for Quick Reference

Parameter Typical Value/Technique Reference
CuAAC Reaction Time12–24 hours (room temperature)
¹H NMR NH Signal (indole)δ 11.7–11.8 ppm (DMSO-d₆)
Column Chromatography EluentEthyl acetate/hexane (70:30 to 100% gradient)
SHELXL Refinement R-factor<0.05 for high-resolution data

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.